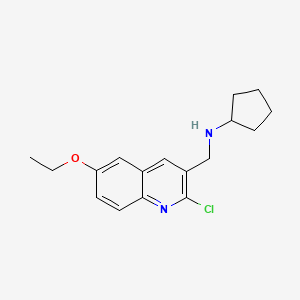

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Chlorination and Ethoxylation: The quinoline core is then chlorinated at the 2-position and ethoxylated at the 6-position using appropriate reagents and conditions.

Attachment of the Cyclopentylamine Group: The final step involves the nucleophilic substitution of the quinoline derivative with cyclopentylamine under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and continuous flow reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions can target the quinoline ring or the amine group, leading to various reduced derivatives.

Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quinoline derivatives, including those related to N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine, exhibit significant antimicrobial properties. These compounds can be effective against a range of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Potential

Quinoline-based compounds have shown promise in anticancer research. Studies suggest that modifications to the quinoline structure can enhance cytotoxic activity against various cancer cell lines. The presence of the cyclopentanamine moiety may contribute to improved selectivity and potency against tumor cells .

Pharmacological Insights

Receptor Binding Affinity

Compounds similar to this compound have been studied for their interaction with specific receptors, such as the alpha-adrenoceptors. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents targeting cardiovascular diseases and other conditions .

Neuropharmacology

There is emerging evidence that quinoline derivatives may have neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders . The cyclopentanamine structure may enhance the ability of these compounds to cross the blood-brain barrier, increasing their efficacy in neurological applications.

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of this compound involves several steps, including the formation of the quinoline ring and subsequent attachment of the cyclopentanamine group. Various synthetic routes have been explored to optimize yield and purity .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Studies have shown that modifications to both the quinoline and cyclopentanamine portions of the molecule can significantly affect its biological properties, including potency and selectivity .

Case Studies

Wirkmechanismus

The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline core.

Quinoline: The parent compound of the quinoline family.

Ethoxyquinoline Derivatives: Compounds with similar ethoxy substitution on the quinoline ring.

Uniqueness

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of the cyclopentylamine group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Biologische Aktivität

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, toxicity studies, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound has the following chemical formula:

- Chemical Formula : C17H21ClN2O

- CAS Number : 50690-95-4

This compound features a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound may act as a CDK inhibitor, which is crucial in regulating the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

- Targeting DNA Topoisomerases : Some studies suggest that quinoline derivatives can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage in rapidly dividing cancer cells .

Antimicrobial Activity

The quinoline structure is associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities .

Toxicity Studies

Toxicity assessments are essential for understanding the safety profile of this compound.

Acute Toxicity

In studies involving animal models, acute toxicity was evaluated by administering varying doses of related compounds. For example, compounds with structural similarities were tested at doses ranging from 500 mg/kg to 2000 mg/kg in Wistar rats. Observed symptoms included apathy and respiratory distress, indicating potential toxicity at higher doses .

Chronic Toxicity

Long-term exposure studies are necessary to assess chronic toxicity. Current literature lacks extensive data specifically on this compound; however, related compounds have shown significant adverse effects on liver and kidney function after prolonged exposure .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial growth.

- Cell Cycle Arrest : By inhibiting CDKs, the compound can prevent cancer cells from progressing through the cell cycle, leading to increased apoptosis.

- DNA Damage Response : The interaction with topoisomerases may induce DNA damage, triggering cellular repair mechanisms or apoptosis in cancer cells.

Study 1: Anticancer Activity in vitro

A study examined the effects of a related compound on various cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations .

Study 2: Safety Profile Assessment

A safety assessment conducted on a structurally similar compound highlighted significant liver enzyme elevation at high doses in rat models, raising concerns about hepatotoxicity and necessitating further investigation into the safety of this compound .

Eigenschaften

IUPAC Name |

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUQQAGTXHJHMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.